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Compound of Interest

Compound Name: PL37

Cat. No.: B10770556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PL37, also known as Debio-0827, is a first-in-class orally active dual inhibitor of the enkephalin-

degrading enzymes, neprilysin (NEP) and aminopeptidase N (APN). By preventing the

breakdown of endogenous enkephalins, PL37 potentiates their natural analgesic effects,

offering a promising therapeutic strategy for the management of various pain states, including

neuropathic pain and migraine. This technical guide provides a comprehensive overview of the

molecular structure, chemical properties, mechanism of action, and preclinical and clinical data

available for PL37. Detailed experimental protocols and quantitative data are presented to

support further research and development of this novel analgesic agent.

Molecular Structure and Chemical Properties
PL37 is a small molecule pro-drug designed for oral bioavailability. Its chemical structure is

optimized for the simultaneous inhibition of both NEP and APN.

Chemical Name: 2,4-DIOXA-11,12,17-TRITHIA-7-AZAOCTADECANOIC ACID, 14-AMINO-3-

METHYL-5,8-DIOXO-9-(PHENYLMETHYL)-, ETHYL ESTER, (9S,14S)-

Table 1: Physicochemical Properties of PL37
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Property Value Reference

Molecular Formula C22H34N2O6S3 [1]

Molecular Weight 518.71 g/mol [1]

CAS Number 935481-06-4 [1]

SMILES

CSCC--INVALID-LINK--CSSC-

-INVALID-LINK--

C(NCC(OC(C)OC(OCC)=O)=

O)=O

[1]

Hydrogen Bond Acceptors 8 [2]

Hydrogen Bond Donors 2 [2]

Rotatable Bonds 20 [2]

Topological Polar Surface Area 192.85 Å² [2]

XLogP 4.08 [2]

Mechanism of Action: Dual Enkephalinase Inhibition
PL37 exerts its analgesic effect by protecting endogenous opioid peptides, specifically

enkephalins, from rapid enzymatic degradation in the synaptic cleft. It achieves this by

inhibiting two key metalloproteases:

Neprilysin (NEP), also known as neutral endopeptidase (NEP).

Aminopeptidase N (APN), also known as CD13.

By inhibiting both NEP and APN, PL37 increases the local concentration and prolongs the half-

life of enkephalins. These elevated enkephalin levels lead to the activation of opioid receptors,

primarily the delta-opioid receptor (DOR), on peripheral nerve endings.[3] This peripheral action

is a key feature of PL37, suggesting a potential for reduced central nervous system (CNS)-

mediated side effects commonly associated with traditional opioid analgesics.
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Figure 1: Mechanism of action of PL37. PL37 inhibits NEP and APN, preventing the
degradation of enkephalins and leading to the activation of delta-opioid receptors and

subsequent analgesia.

Preclinical Pharmacology
The analgesic efficacy of PL37 has been demonstrated in various preclinical models of pain.

Table 2: Preclinical Efficacy of PL37
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Pain Model Species
Route of
Administrat
ion

Effective
Dose

Key
Findings

Reference

Vincristine-

Induced

Neuropathy

Rat

Oral,

Intraperitonea

l

Dose-

dependent

Significantly

reduced

mechanical

hypersensitivi

ty and

allodynia.

Effects

reversed by

naloxone-

methiodide,

indicating a

peripheral

mechanism.

[4]

Migraine

(Isosorbide

Dinitrate-

Induced)

Rat
Oral,

Intravenous

Oral: Single

dose effective

for acute

hypersensitivi

ty. IV:

Effective for

chronic

hypersensitivi

ty.

Prevented

cephalic

mechanical

hypersensitivi

ty.

[5]

Migraine

(Stress-

Induced)

Mouse
Oral,

Intravenous

IV: 10 mg/kg,

PO: 20 mg/kg

Attenuated

periorbital

hypersensitivi

ty and facial

grimace

responses.

[3]

Experimental Protocols
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This model is used to induce a painful peripheral neuropathy characteristic of a common side

effect of chemotherapy.
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Figure 2: Experimental workflow for the vincristine-induced neuropathy model.

Protocol:

Animal Model: Male Sprague-Dawley rats are typically used.

Induction of Neuropathy: Vincristine sulfate is administered intraperitoneally (i.p.) at a dose

of, for example, 0.1 mg/kg/day for a total of 10 to 12 days (e.g., 5 consecutive days, 2 days

off, followed by another 5 days of injection).[6]
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Assessment of Mechanical Allodynia: The von Frey test is used to measure the paw

withdrawal threshold to a mechanical stimulus.

Rats are placed in individual plastic cages on a wire mesh floor and allowed to acclimate.

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of

the hind paw.

The 50% paw withdrawal threshold is determined using the up-down method.

Drug Administration: PL37 is administered orally (p.o.) or intraperitoneally (i.p.) at various

doses.

Data Analysis: Paw withdrawal thresholds are measured at different time points after PL37
administration and compared to baseline and vehicle-treated controls.

Microdialysis coupled with liquid chromatography-mass spectrometry (LC-MS) is a highly

sensitive method for measuring extracellular enkephalin levels in specific brain regions or

peripheral tissues.[7][8]

Protocol:

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target tissue

(e.g., nucleus accumbens).[7]

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF), and

dialysate samples are collected at regular intervals.[7]

Sample Stabilization and Processing: Collected samples are immediately stabilized (e.g.,

with acid) to prevent peptide degradation.[9] For Met-enkephalin, an overnight oxidation step

can improve detection.[7]

LC-MS Analysis: Samples are analyzed by a highly sensitive LC-MS system to separate and

quantify Met-enkephalin and Leu-enkephalin.[7]

Data Analysis: Enkephalin concentrations are determined by comparing the signal to that of

known standards.
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Clinical Development
PL37 has undergone Phase 1 and initiated Phase 2a clinical trials.

Phase 1 Clinical Trial
A Phase 1 study in healthy volunteers demonstrated that PL37 is well-tolerated with a

favorable safety profile.[5]

Table 3: Phase 1 Clinical Trial Summary for PL37 (Oral Administration)

Parameter Finding Reference

Participants 136 healthy volunteers [5]

Dosage
Single ascending doses and

multiple doses
[5]

Safety and Tolerability
Good; no major side effects

reported
[5]

Pharmacokinetics
Linear pharmacokinetics

observed
[5]

Phase 2a Clinical Trial
A Phase 2a clinical study was initiated to evaluate the efficacy of oral PL37 in patients with

diabetic neuropathy who have an inadequate response to standard-of-care treatments like

pregabalin or gabapentin.[5]

Conclusion
PL37 represents a novel therapeutic approach to pain management by enhancing the body's

own pain-relieving mechanisms. Its dual inhibition of NEP and APN, coupled with a peripheral

mechanism of action, suggests the potential for a potent analgesic with an improved safety

profile compared to traditional opioids. The data from preclinical and early clinical studies are

promising and support the continued development of PL37 for the treatment of chronic pain

conditions. This technical guide provides a foundational resource for researchers and clinicians

interested in the advancement of this innovative analgesic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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